molecular formula C15H30N4O4S B4754245 1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide

Cat. No. B4754245
M. Wt: 362.5 g/mol
InChI Key: WQVNJHJJVFHGPI-UHFFFAOYSA-N
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Description

1-[(Dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide, also known as DMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMAP is a piperidine-based molecule that has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide is not fully understood. However, it is believed that 1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide acts as a nucleophilic catalyst, which facilitates different reactions by increasing the reactivity of the reactants. 1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide has also been shown to interact with different enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide has been shown to have different biochemical and physiological effects. In biochemistry, 1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide has been shown to increase the reaction rate of different reactions, including esterification and amidation reactions. In pharmacology, 1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide has been shown to have anticonvulsant and antipsychotic effects. 1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its high reactivity, low toxicity, and ease of synthesis. However, 1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide is also known to be unstable in acidic conditions, and its reactivity can sometimes lead to unwanted side reactions.

Future Directions

There are several future directions for the study of 1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide. One direction is to explore its potential as a drug delivery system for different drugs, including anticancer drugs. Another direction is to study the interaction of 1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide with different enzymes and its potential as an enzyme inhibitor. Additionally, the synthesis of 1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide using greener methods and its potential as a catalyst for green chemistry reactions is also an area of interest.
Conclusion:
In conclusion, 1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide is a piperidine-based molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. 1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide can be synthesized using different methods, and its mechanism of action has been studied extensively. 1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide has been shown to have different biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of 1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide, including its potential as a drug delivery system and enzyme inhibitor.

Scientific Research Applications

1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide has been used as a building block in the synthesis of different drugs, including antipsychotic and anticonvulsant drugs. In biochemistry, 1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide has been used as a catalyst in different reactions, including esterification and amidation reactions. In pharmacology, 1-[(dimethylamino)sulfonyl]-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide has been studied for its potential as a drug delivery system and as a therapeutic agent for different diseases, including cancer.

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4O4S/c1-17(2)24(21,22)19-8-4-14(5-9-19)15(20)16-6-3-7-18-10-12-23-13-11-18/h14H,3-13H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVNJHJJVFHGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(dimethylsulfamoyl)-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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